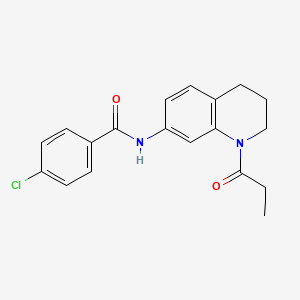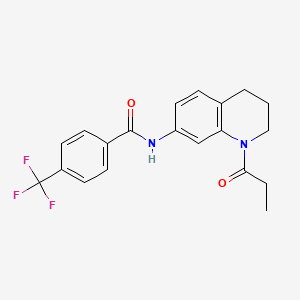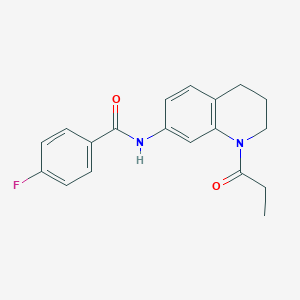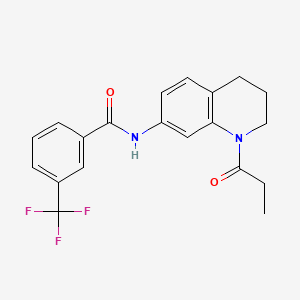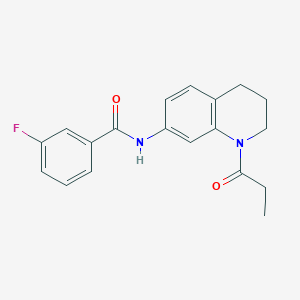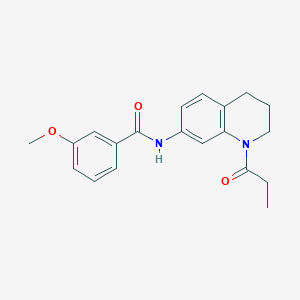
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (MPTQ) is a type of amide, a compound that contains a carbonyl group linked to an amino group. It is a chemical derivative of quinoline, a heterocyclic organic compound with a fused benzene ring and a pyridine ring. MPTQ has been studied for its potential applications in scientific research, particularly in biomedical fields. In
科学的研究の応用
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its potential applications in scientific research, particularly in biomedical fields. It has been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins and other inflammatory compounds. Inhibition of COX-2 may have potential therapeutic applications in the treatment of inflammation and pain. 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has also been studied for its ability to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme may have potential therapeutic applications in the treatment of neurological disorders.
作用機序
The exact mechanism of action of 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is still unknown, but it is believed to involve the inhibition of enzymes. It is believed that 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide binds to the active sites of enzymes, such as COX-2 and acetylcholinesterase, and prevents them from functioning normally. This leads to the inhibition of the production of prostaglandins and other inflammatory compounds, as well as the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been found to have antioxidant and anti-apoptotic effects. In addition, it has been found to have potential therapeutic applications in the treatment of cancer.
実験室実験の利点と制限
The main advantage of using 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in lab experiments is that it is relatively simple and cost-effective to synthesize. In addition, it is relatively safe and non-toxic, making it ideal for use in laboratory settings. The main limitation is that the exact mechanism of action is still unknown, so it is difficult to predict its effects in certain situations.
将来の方向性
There are a number of potential future directions for research into 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. These include further studies on its mechanism of action, as well as studies on its potential therapeutic applications in different diseases and disorders. Additionally, studies could be done to investigate the potential of 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide as a drug delivery system or as an adjuvant to other drugs. Finally, studies could be done to investigate the potential of 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide to interact with other compounds and its potential to be used in combination therapies.
合成法
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is synthesized from the reaction of quinoline, 1-propanoyl chloride, and methyl iodide. The quinoline and 1-propanoyl chloride are reacted in the presence of a base, such as sodium hydroxide, to form the amide. The amide is then reacted with methyl iodide to form 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. This synthesis method has been used by many researchers in the past and is relatively simple and cost-effective.
特性
IUPAC Name |
3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19(23)22-11-5-8-15-9-10-17(13-18(15)22)21-20(24)16-7-4-6-14(2)12-16/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAUJOUIKDCLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







